molecular formula C5H7N3O B1371142 N-Methyl-1H-pyrazole-4-carboxamide CAS No. 1154383-52-4

N-Methyl-1H-pyrazole-4-carboxamide

Cat. No. B1371142
M. Wt: 125.13 g/mol
InChI Key: KYHLCISBAUJJDH-UHFFFAOYSA-N
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Description

N-Methyl-1H-pyrazole-4-carboxamide is a compound with the CAS Number: 1154383-52-4 . It has a molecular weight of 125.13 . The IUPAC name for this compound is N-methyl-1H-pyrazole-4-carboxamide . It is a solid at room temperature .


Synthesis Analysis

A series of novel pyrazole-4-carboxamides were rationally designed, synthesized, and their structures were characterized by 1H NMR, 13C NMR, and HRMS . The synthesis of these compounds involved multi-step reactions from ethyl acetoacetate and triethyl orthoformate .


Molecular Structure Analysis

The molecular structure of N-Methyl-1H-pyrazole-4-carboxamide was characterized by 1H NMR, 13C NMR, and HRMS . The InChI code for this compound is 1S/C5H7N3O/c1-6-5(9)4-2-7-8-3-4/h2-3H,1H3,(H,6,9)(H,7,8) .


Chemical Reactions Analysis

Pyrazole-4-carboxamides have been synthesized through multi-step reactions from ethyl acetoacetate and triethyl orthoformate . In one study, a series of novel N-methyl-substituted pyrazole carboxamide derivatives were obtained by the reaction of pyrazole-3-carboxylic acids with several aromatic and heteroaromatic sulfonamides .


Physical And Chemical Properties Analysis

N-Methyl-1H-pyrazole-4-carboxamide is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • N-Methyl-1H-pyrazole-4-carboxamide derivatives have been synthesized and characterized for various scientific applications. For example, McLaughlin et al. (2016) synthesized and characterized a compound termed 3,5-AB-CHMFUPPYCA, highlighting the importance of correct identification in research chemicals (McLaughlin et al., 2016).

Antiviral and Antifungal Applications

  • Zhang et al. (2012) reported the synthesis of novel bis-pyrazole compounds, showing that some derivatives have good inactivation effects against tobacco mosaic virus (TMV), suggesting potential antiviral applications (Zhang et al., 2012).
  • Wu et al. (2012) synthesized N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives with moderate antifungal activities against phytopathogenic fungi (Wu et al., 2012).

Agrochemical and Nematocidal Uses

  • Zhao et al. (2017) reported that fluorine-containing pyrazole carboxamide derivatives exhibit good nematocidal activity against M. incognita, indicating potential use in agrochemicals (Zhao et al., 2017).

Microwave-Assisted Synthesis for Varied Applications

  • Hu et al. (2011) described a rapid and efficient microwave-assisted synthesis of tetrazolyl pyrazole amides with potential applications in bactericidal, pesticidal, herbicidal, and antimicrobial activities (Hu et al., 2011).

Structural Studies for Biological Activity

  • Qiao et al. (2019) synthesized two pyrazol-4-carboxamides and confirmed their structures, demonstrating good inhibitory activity against Botrytis cinerea, which is important for understanding their biological activity (Qiao et al., 2019).

Anticancer Research

  • Lu et al. (2014) synthesized novel 1H-pyrazole-3-carboxamide derivatives and investigated their DNA-binding interaction, contributing to the understanding of their antitumor mechanisms (Lu et al., 2014).

Safety And Hazards

The safety information for N-Methyl-1H-pyrazole-4-carboxamide indicates that it may be harmful if swallowed, causes skin irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and keeping the compound in a dry, cool, and well-ventilated place .

Future Directions

While the specific future directions for N-Methyl-1H-pyrazole-4-carboxamide are not mentioned in the search results, research on pyrazole derivatives continues to be a significant area of interest due to their diverse biological activities . For instance, some pyrazole-4-carboxamides have shown significant antifungal activities, suggesting potential applications in the development of new fungicides .

properties

IUPAC Name

N-methyl-1H-pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-6-5(9)4-2-7-8-3-4/h2-3H,1H3,(H,6,9)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHLCISBAUJJDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CNN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-1H-pyrazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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